

Commercial Availability and Synthetic Applications of 2,5,8-Nonanetrione: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5,8-Nonanetrione

Cat. No.: B14170128

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,8-Nonanetrione (CAS No: 38284-28-5) is a symmetrical triketone that serves as a valuable building block in synthetic organic chemistry. Its structure, featuring three carbonyl groups separated by propylene linkages, makes it a key precursor for the synthesis of various heterocyclic compounds and complex organic molecules. The 1,4-dicarbonyl motifs embedded within its structure are particularly reactive, enabling well-established cyclization reactions.

This technical guide provides an overview of the commercial suppliers of **2,5,8-Nonanetrione**, its key chemical properties, and detailed experimental protocols for its synthesis and application, with a focus on the Paal-Knorr synthesis of pyrroles and furans.

Chemical and Physical Properties

A summary of the key computed and experimental properties of **2,5,8-Nonanetrione** is presented below. This data is essential for planning synthetic procedures and ensuring safe handling.

Property	Value
Molecular Formula	C ₉ H ₁₄ O ₃
Molecular Weight	170.21 g/mol [1] [2]
CAS Number	38284-28-5 [1] [2]
Boiling Point	305.8 °C at 760 mmHg [1]
Density	1.01 g/cm ³ [1]
Flash Point	128.1 °C [1]
Vapor Pressure	0.000804 mmHg at 25°C [1]
Canonical SMILES	CC(=O)CCC(=O)CCC(=O)C [1]
InChIKey	OCLVFADSCVQCER-UHFFFAOYSA-N [2]

Commercial Suppliers of 2,5,8-Nonanetrione

2,5,8-Nonanetrione is commercially available from a number of suppliers, typically on a research scale. The product has achieved commercial mass production, ensuring its availability for various applications.[\[1\]](#) The following table summarizes information from publicly listed suppliers. Purity levels are generally high, though researchers should always consult the supplier's specific certificate of analysis.

Supplier	Purity/Grade	Available Quantities	Notes
LookChem Suppliers	≥ 99% (Typical)	Varies by supplier	Platform lists multiple raw suppliers. [1]
CHEMLYTE SOLUTIONS	Industrial Grade	Bulk inquiry available	Listed as a manufactory on Echemi. [3]

Note: Pricing and availability are subject to change. It is recommended to contact suppliers directly for the most current information and to request quotes.

Synthesis of 2,5,8-Nonanetrione

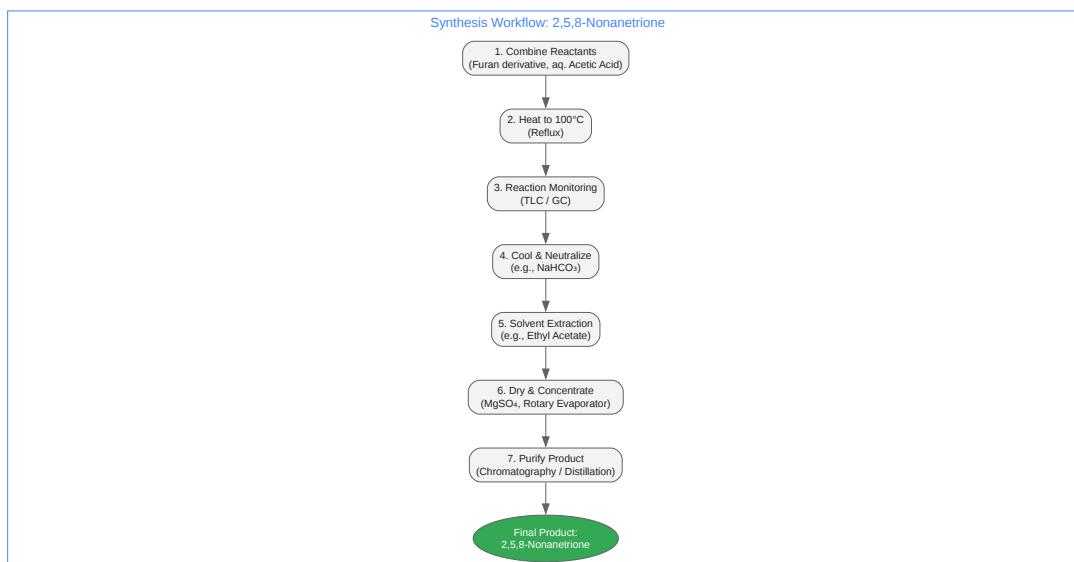
While commercially available, **2,5,8-Nonanetrione** can also be synthesized in the laboratory. One of the most feasible, high-yield methods involves the acid-catalyzed hydrolysis of furan derivatives.[\[1\]](#)

Experimental Protocol: Synthesis from 4-(5-methyl-furan-2-yl)-butan-2-one

This protocol is based on a high-yield synthetic route reported in chemical literature databases.
[\[1\]](#)

Materials:

- 4-(5-methyl-furan-2-yl)-butan-2-one
- Acetic acid
- Water
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Standard glassware for workup and purification


Procedure:

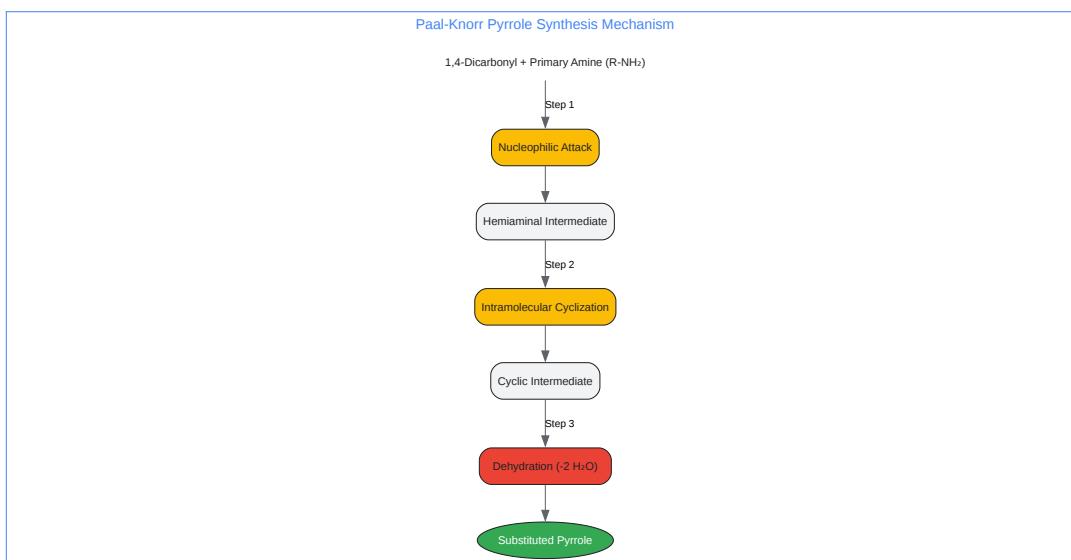
- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-(5-methyl-furan-2-yl)-butan-2-one (1.0 equiv) with a suitable volume of aqueous acetic acid.
- Heating: Heat the reaction mixture to 100 °C.
- Reaction Time: Maintain the temperature and stir the mixture for the time required for the reaction to complete (monitoring by TLC or GC is recommended). A reference procedure

suggests a reaction time may not be explicitly defined and should be monitored.[1]

- **Workup:** After the reaction is complete, cool the mixture to room temperature. Neutralize the acetic acid carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
- **Extraction:** Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography or distillation to yield pure **2,5,8-Nonanetrione**.

Below is a diagram illustrating the general workflow for this synthesis.

[Click to download full resolution via product page](#)


Caption: General experimental workflow for the synthesis of **2,5,8-Nonanetrione**.

Key Application: The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone reaction for preparing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.^[4] Given that **2,5,8-Nonanetrione** contains two terminal 1,4-dicarbonyl systems, it is an ideal substrate for creating bis-heterocyclic structures.

Paal-Knorr Pyrrole Synthesis Mechanism

The reaction proceeds by the condensation of the 1,4-dicarbonyl compound with a primary amine.^[3] The mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.^{[5][6]}

[Click to download full resolution via product page](#)

Caption: The reaction mechanism pathway for the Paal-Knorr pyrrole synthesis.

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol is a representative example of a Paal-Knorr reaction using a generic 1,4-dicarbonyl compound and can be adapted for use with **2,5,8-Nonanetrione**, likely using two equivalents of the amine to engage both dicarbonyl sites.[\[5\]](#)

Materials:

- 1,4-Dicarbonyl compound (e.g., Hexane-2,5-dione, 1.0 equiv)
- Primary amine (e.g., Aniline, 1.0 equiv)
- Methanol
- Concentrated Hydrochloric Acid (catalytic amount)
- 0.5 M Hydrochloric acid solution
- 9:1 Methanol/Water mixture for recrystallization
- Round-bottom flask, reflux condenser, ice bath, vacuum filtration setup

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 1,4-dicarbonyl compound (e.g., 228 mg of hexane-2,5-dione), the primary amine (e.g., 186 mg of aniline), and a minimal amount of solvent (e.g., 0.5 mL of methanol).[\[5\]](#)
- Catalyst Addition: Add one drop of concentrated hydrochloric acid to the mixture.[\[5\]](#)
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for 15 minutes.[\[5\]](#)
- Precipitation: After the reflux period, cool the flask in an ice bath to lower the temperature. Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture, which should cause the product to precipitate out of the solution.[\[5\]](#)

- Isolation: Collect the solid product by vacuum filtration, washing the solid with a small amount of cold water.
- Purification: Recrystallize the crude product from a suitable solvent system, such as a 9:1 methanol/water mixture, to yield the pure substituted pyrrole.[5]

Safety Information

While a specific, comprehensive safety data sheet (SDS) for **2,5,8-Nonanetrione** was not found in the initial search, general precautions for handling laboratory chemicals should be observed. This includes using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the supplier-provided SDS for specific handling and disposal instructions upon purchase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5,8-Nonanetrione | lookchem [lookchem.com]
- 2. 2,5,8-Nonanetrione | C9H14O3 | CID 300426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Paal-Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- To cite this document: BenchChem. [Commercial Availability and Synthetic Applications of 2,5,8-Nonanetrione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14170128#commercial-suppliers-of-2-5-8-nonanetrione>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com